

An In-depth Technical Guide to Ethyl 2-acetoxy cyclopropanecarboxylate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 2-acetoxy cyclopropanecarboxylate</i>
Cat. No.:	B1331445

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-acetoxy cyclopropanecarboxylate, a functionally rich organic molecule, holds significant potential in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties and reactivity, offering valuable insights for its application in research and development.

Core Chemical Properties

Ethyl 2-acetoxy cyclopropanecarboxylate (CAS No: 72229-07-3) is a colorless to light yellow liquid with the molecular formula $C_8H_{12}O_4$ and a molecular weight of 172.18 g/mol. [1][2] Due to its strained cyclopropane ring and the presence of two ester functionalities, this compound exhibits a unique combination of stability and reactivity. For optimal stability, it should be stored in a dry environment at 2-8°C.[1]

While specific experimental data for the physical properties of **Ethyl 2-acetoxy cyclopropanecarboxylate** are not readily available in the literature, estimations can be made by comparing it to structurally similar compounds. For instance, ethyl 2-acetoxypropanoate, which shares the acetoxy and ethyl ester groups but lacks the cyclopropane ring, provides a useful, albeit imperfect, reference point for properties such as boiling point and solubility.[3]

Table 1: Physicochemical Properties of **Ethyl 2-acetoxycyclopropanecarboxylate** and a Related Compound

Property	Value (Ethyl 2-acetoxycyclopropanecarboxylate)	Value (Ethyl 2-acetoxypopropanoate)
CAS Number	72229-07-3	545-33-5
Molecular Formula	C ₈ H ₁₂ O ₄	C ₇ H ₁₂ O ₄
Molecular Weight	172.18 g/mol [1][2]	160.17 g/mol [3]
Boiling Point	Data not available	171 °C (calculated)[3]
Melting Point	Data not available	Data not available
Density	Data not available	Data not available
Solubility	Data not available	Log10 of Water solubility in mol/l: -0.59 (calculated)[3]
Storage Temperature	2-8°C[1]	Not specified

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Ethyl 2-acetoxycyclopropanecarboxylate** are not widely published. However, analysis of related compounds can provide expected spectral features. For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the protons on the cyclopropane ring, which would likely appear as complex multiplets due to their diastereotopic nature. The ¹³C NMR would show distinct resonances for the carbonyl carbons of the ester and acetate groups, as well as for the carbons of the ethyl and cyclopropyl groups. The IR spectrum would be characterized by strong C=O stretching vibrations for the two ester groups.

Reactivity and Key Reactions

The reactivity of **Ethyl 2-acetoxycyclopropanecarboxylate** is governed by the interplay of its two key functional groups: the ester and the cyclopropane ring.

Ester Group Reactivity

The ethyl ester and acetoxy groups are susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

1. Hydrolysis:

Under both acidic and basic conditions, the ester linkages can be cleaved.

- Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester groups are hydrolyzed to the corresponding carboxylic acid and alcohols (ethanol and acetic acid). The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
- Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, leads to the formation of the carboxylate salt and the respective alcohols. This reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid.

2. Transesterification:

This reaction involves the exchange of the alkoxy group of the ester with another alcohol. It can be catalyzed by either an acid or a base. For example, reacting **Ethyl 2-acetoxypropanecarboxylate** with methanol in the presence of a catalyst would yield the corresponding methyl ester.

Cyclopropane Ring Reactivity

The cyclopropane ring in **Ethyl 2-acetoxypropanecarboxylate** is activated by the electron-withdrawing ester group, making it susceptible to ring-opening reactions with various nucleophiles. This "donor-acceptor" nature of the cyclopropane is a key feature of its reactivity.

Ring-Opening Reactions:

The strained three-membered ring can be opened by nucleophiles, often under acidic or basic conditions. The regioselectivity of the ring opening is influenced by the electronic and steric nature of the substituents on the cyclopropane ring. For donor-acceptor cyclopropanes, nucleophilic attack typically occurs at the carbon atom bearing the donor group, leading to a 1,3-addition product.

Experimental Protocols (Exemplary)

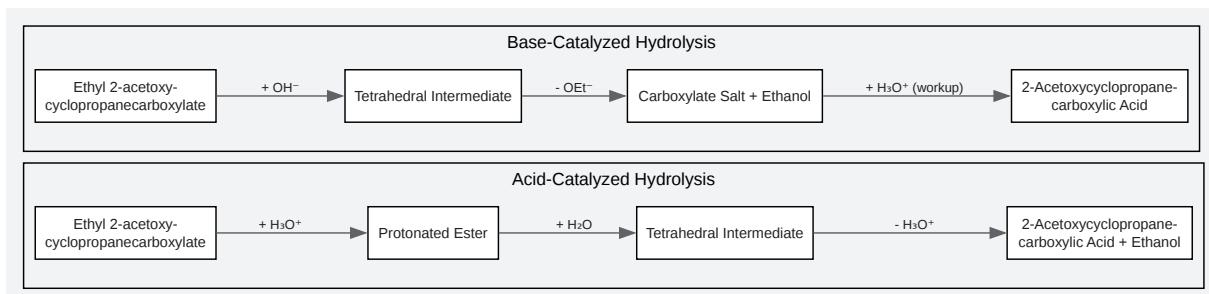
While specific, validated protocols for **Ethyl 2-acetoxycyclopropanecarboxylate** are scarce, the following methodologies for related compounds can be adapted.

Synthesis:

A plausible synthetic route could involve the cyclopropanation of an appropriate alkene precursor, such as ethyl 2-acetoxyacrylate, using a carbene or carbenoid source. Alternatively, modification of a pre-existing cyclopropane carboxylic acid derivative could be employed.

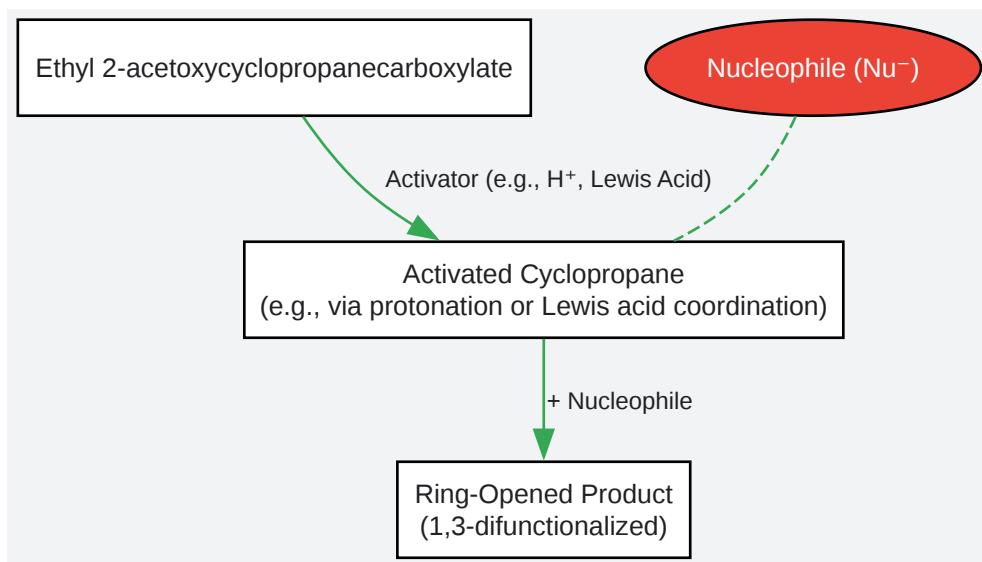
General Protocol for Base-Catalyzed Hydrolysis (Saponification):

- Dissolve **Ethyl 2-acetoxycyclopropanecarboxylate** in a suitable solvent such as ethanol or a mixture of ethanol and water.
- Add an aqueous solution of a strong base (e.g., 1 M NaOH) in stoichiometric excess.
- Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate.
- Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
- Purify the product by recrystallization or column chromatography.


General Protocol for Acid-Catalyzed Transesterification:

- Dissolve **Ethyl 2-acetoxycyclopropanecarboxylate** in a large excess of the desired alcohol (e.g., methanol).
- Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or dry HCl gas).
- Heat the reaction mixture under reflux and monitor its progress by TLC or gas chromatography (GC).

- Once the reaction is complete, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
- Remove the excess alcohol under reduced pressure.
- Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate to obtain the crude transesterified product.
- Purify the product by distillation or column chromatography.


Logical Relationships and Reaction Mechanisms

The chemical transformations of **Ethyl 2-acetoxycyclopropanecarboxylate** can be visualized through reaction pathway diagrams.

[Click to download full resolution via product page](#)

Caption: Mechanisms of ester hydrolysis.

[Click to download full resolution via product page](#)

Caption: Generalized ring-opening pathway.

Applications in Drug Development

The cyclopropane motif is of significant interest in medicinal chemistry due to its unique conformational properties and its ability to act as a bioisostere for other functional groups. While specific applications of **Ethyl 2-acetoxycyclopropanecarboxylate** in drug development are not extensively documented, its structural features suggest several potential uses:

- Scaffold for Novel Therapeutics: The rigid cyclopropane core can be used to orient appended functional groups in a precise three-dimensional arrangement, which is crucial for optimizing interactions with biological targets.
- Pro-drug Design: The ester functionalities can be exploited in pro-drug strategies, where the active compound is released upon enzymatic or chemical hydrolysis *in vivo*.
- Metabolic Stability: The introduction of a cyclopropane ring can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.

Conclusion

Ethyl 2-acetoxycyclopropanecarboxylate is a versatile building block with a rich and varied reactivity profile. Its ester groups readily undergo hydrolysis and transesterification, while the

activated cyclopropane ring is amenable to nucleophilic ring-opening reactions. These characteristics make it a valuable tool for the synthesis of complex organic molecules. Further research into its specific properties and the development of optimized experimental protocols will undoubtedly unlock its full potential in synthetic chemistry and the design of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 72229-07-3|Ethyl 2-acetoxycyclopropanecarboxylate|BLD Pharm [bldpharm.com]
- 2. Ethyl 2-acetoxycyclopropanecarboxylate | 72229-07-3 [amp.chemicalbook.com]
- 3. ethyl 2-acetoxypopropane - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-acetoxycyclopropanecarboxylate: Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331445#chemical-properties-and-reactivity-of-ethyl-2-acetoxycyclopropanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com